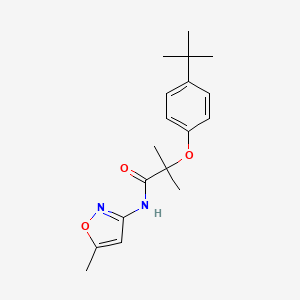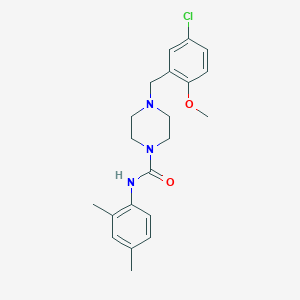
4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide, also known as ML167, is a small molecule compound that has been widely used in scientific research. It was first discovered by researchers at the University of North Carolina at Chapel Hill in 2009 and has since been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide involves its ability to bind to and inhibit the activity of specific proteins in the body. In cancer research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide targets the MALT1 protein, which is involved in the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide targets specific enzymes that are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide vary depending on the specific protein or enzyme that it targets. In cancer research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth and survival of cancer cells. In Alzheimer's disease and Parkinson's disease research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its specificity for certain proteins and enzymes, which allows researchers to study the effects of targeting these specific molecules. However, one limitation of using 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is that it may not accurately reflect the effects of targeting these molecules in a living organism, as the compound may have different pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
There are many potential future directions for research involving 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of new cancer therapies that target the MALT1 protein. Another area of interest is the development of new therapies for Alzheimer's disease and Parkinson's disease that target specific enzymes involved in the breakdown of neurotransmitters. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide in vivo, which could inform the development of new therapies that target specific proteins and enzymes.
Applications De Recherche Scientifique
4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called MALT1. In Alzheimer's disease and Parkinson's disease research, 4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2,4-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-15-4-6-19(16(2)12-15)23-21(26)25-10-8-24(9-11-25)14-17-13-18(22)5-7-20(17)27-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRPHYJADPWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methoxybenzyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B4840513.png)
![4-(4-chlorobenzyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4840515.png)
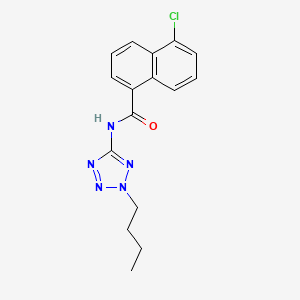
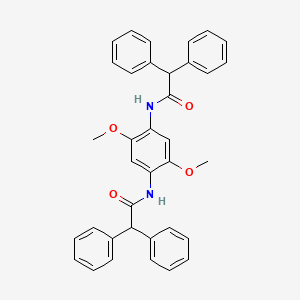
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4840536.png)
![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)
![2,4-dichloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4840548.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)
![3-benzyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4840579.png)
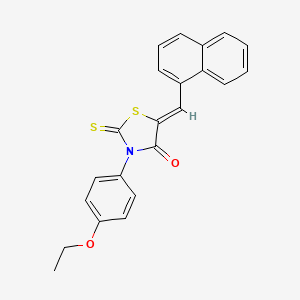
![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)
